![molecular formula C17H19Cl2NO B5234942 (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5234942.png)
(3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as DCB-ME, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development.
Scientific Research Applications
(3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been investigated for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the development of new drugs for pain management. Additionally, (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been found to have anticancer properties and has been shown to induce apoptosis in cancer cells.
Mechanism of Action
The exact mechanism of action of (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response, and to activate the TRPM8 ion channel, which is involved in pain perception. (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and -9.
Biochemical and Physiological Effects:
(3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and to decrease the levels of oxidative stress markers. (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has also been shown to decrease the expression of genes involved in cancer cell proliferation and to increase the expression of genes involved in apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it is effective at low doses and has a low risk of side effects. However, one limitation of using (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine. One area of interest is the development of (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine and to identify potential targets for drug development. Finally, more research is needed to investigate the potential therapeutic applications of (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in various disease states.
Synthesis Methods
(3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzyl chloride with 4-methoxyphenylacetone, followed by reduction with sodium borohydride and subsequent reaction with isopropylamine. The final product is obtained through purification and recrystallization.
properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-12(9-13-3-6-15(21-2)7-4-13)20-11-14-5-8-16(18)17(19)10-14/h3-8,10,12,20H,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWRQRNLWSSBGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dichlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.